Deoxyisocalyciphylline B

Übersicht

Beschreibung

Synthesis Analysis

The first total synthesis of Deoxyisocalyciphylline B, alongside other related alkaloids like (-)-daphlongamine H, has been achieved through a series of strategic synthetic steps. Key to the success of this synthesis were a complexity-building Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation to assemble the tricyclic core with four contiguous stereocenters. The synthesis also involved the construction of the hydro-indene substructure via a Pauson-Khand reaction, followed by redox manipulations to yield the natural product. This work not only provided access to these complex molecules but also led to a revision of the reported structure of Deoxyisocalyciphylline B (Hugelshofer, Palani, & Sarpong, 2019).

Molecular Structure Analysis

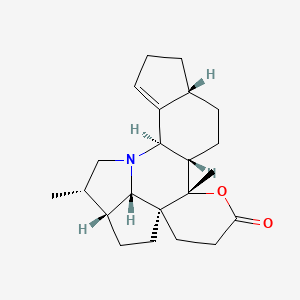

Deoxyisocalyciphylline B is characterized by its unique fused hexacyclic skeleton, a hallmark of the calyciphylline B-type alkaloids. The structure of this molecule was elucidated using spectral methods, particularly 2D NMR techniques, and further confirmed by single-crystal X-ray diffraction determination. This structural elucidation highlights the molecule's complex architecture, featuring multiple rings and stereocenters (Yang & Yue, 2003).

Wissenschaftliche Forschungsanwendungen

Deoxyisocalyciphylline B was identified as a novel alkaloid with a unique fused hexacyclic skeleton, isolated from the stem of Daphniphyllum subverticillatum. The structural elucidation was achieved through spectral methods and chemical evidence, particularly 2D NMR techniques (Yang & Yue, 2003).

Research has been conducted on the total synthesis of complex hexacyclic Daphniphyllum alkaloids, which include deoxyisocalyciphylline B. These studies highlight the synthesis process and the importance of understanding the structure and reactivity of these alkaloids for potential applications in drug discovery and development (Hugelshofer, Palani, & Sarpong, 2019).

Additional studies on calyciphylline B-type alkaloids have led to a revision of the reported structure of deoxyisocalyciphylline B. These findings are significant in the field of organic chemistry and natural product synthesis, as they provide insights into the structural intricacies of these complex molecules (Hugelshofer, Palani, & Sarpong, 2019).

Wirkmechanismus

Mode of Action

It is known that the compound is a type of calyciphylline b-type alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used as medications, recreational drugs, or in entheogenic rituals .

Biochemical Pathways

The synthetic studies have led to a revision of the reported structure of deoxyisocalyciphylline b, which resulted in the proposal of a modified biosynthetic pathway to the calyciphylline b-type alkaloids .

Result of Action

It is known that the compound is a type of calyciphylline b-type alkaloid . Alkaloids have a wide range of pharmacological activities and are used as medications, recreational drugs, or in entheogenic rituals .

Eigenschaften

IUPAC Name |

(1S,6S,7S,10R,15R,18S,19R,22S)-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3/t13-,14-,15-,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQSEZXJVMCXSC-BPGMYFSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2[C@@H]3[C@H](CC[C@@H]4C3=CCC4)[C@]5([C@]6([C@@H]2[C@@H]1CC6)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019952 | |

| Record name | Deoxyisocalyciphylline B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxyisocalyciphylline B | |

CAS RN |

619326-74-8 | |

| Record name | Deoxyisocalyciphylline B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Deoxyisocalyciphylline B and where is it found?

A1: Deoxyisocalyciphylline B is a naturally occurring alkaloid primarily found in the Daphniphyllum plant genus. It was first isolated from the stem of Daphniphyllum subverticillatum []. This compound belongs to a larger family of Daphniphyllum alkaloids known for their complex structures and diverse biological activities.

Q2: What is unique about the chemical structure of Deoxyisocalyciphylline B?

A2: Deoxyisocalyciphylline B possesses a unique fused hexacyclic skeleton []. This complex structure makes it an attractive target for synthetic chemists and provides a platform for exploring potential biological activities.

Q3: Has the structure of Deoxyisocalyciphylline B been revised?

A3: Yes, the initially reported structure of Deoxyisocalyciphylline B was later revised. This revision was a result of total synthesis efforts that led to the unambiguous determination of its stereochemistry [, ].

Q4: Which other alkaloids are often found alongside Deoxyisocalyciphylline B in Daphniphyllum plants?

A4: Deoxyisocalyciphylline B is often found alongside other Daphniphyllum alkaloids, such as deoxycalyciphylline B, calyciphylline B, and various other structurally related alkaloids. These alkaloids have been isolated from different parts of Daphniphyllum species, including D. subverticillatum, D. oldhami, and D. longistylum [, , ].

Q5: What is the relationship between Deoxyisocalyciphylline B and Daphlongamine H?

A5: Deoxyisocalyciphylline B shares a structural similarity with Daphlongamine H, both belonging to the Calyciphylline B-type alkaloids, a subfamily within the Daphniphyllum alkaloids. Notably, the total synthesis of (-)-Daphlongamine H led to the structural revision of Deoxyisocalyciphylline B [].

Q6: What synthetic approaches have been explored for the synthesis of Deoxyisocalyciphylline B and related compounds?

A6: Researchers have explored various strategies for the synthesis of Deoxyisocalyciphylline B and related Calyciphylline B-type alkaloids. These strategies often involve complex multistep sequences to construct the intricate hexacyclic framework. One successful approach utilized a complexity-building Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation to assemble the tricyclic core [].

Q7: Are there any known analytical methods for the detection and quantification of Deoxyisocalyciphylline B?

A8: The isolation and structural characterization of Deoxyisocalyciphylline B heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry []. These techniques provide detailed information about the compound's structure, connectivity, and molecular weight.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.